Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate
Overview
Description
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a methylbenzoate structure. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its stability and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of antibiotics like ceftolozane , suggesting that its targets could be bacterial cells, specifically the cell wall synthesis machinery.
Mode of Action
The presence of the tert-butoxycarbonyl (boc) group suggests it may act as a protecting group for the amino function during chemical reactions . This protection is crucial in multi-step synthesis processes, where the amino group needs to be shielded from reacting until the right step .
Biochemical Pathways
The compound is likely involved in the synthesis of more complex molecules. For instance, it has been used as an intermediate in the synthesis of ceftolozane, a cephalosporin antibiotic . The synthesis involves amination, reduction, esterification, trityl protection, and condensation steps .
Pharmacokinetics
The presence of the boc group can influence these properties by increasing the molecule’s size and altering its polarity .
Result of Action
As an intermediate in chemical synthesis, the primary result of its action is the formation of more complex molecules. In the case of ceftolozane synthesis, the compound contributes to creating a molecule with strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of this compound is highly dependent on the conditions of the chemical reactions it’s involved in. Factors such as temperature, pH, and the presence of other reactants can significantly influence its reactivity and the stability of the Boc group . Furthermore, the compound’s stability and reactivity can also be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate typically involves the protection of an amino group using the Boc group. One common method involves the reaction of 5-aminomethyl-2-methylbenzoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for the efficient and sustainable introduction of the Boc group into various organic compounds . The use of flow microreactor systems enhances the reaction efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection: Strong acids like TFA or HCl are commonly used.
Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while coupling reactions can produce a variety of biaryl compounds.
Scientific Research Applications
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
Uniqueness
Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-2-methylbenzoate is unique due to its specific structure, which combines a Boc-protected amino group with a methylbenzoate core. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo selective deprotection under mild conditions further enhances its utility in complex synthetic pathways .
Properties
IUPAC Name |
methyl 2-methyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-7-11(8-12(10)13(17)19-5)9-16-14(18)20-15(2,3)4/h6-8H,9H2,1-5H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQGNMTVPNQIHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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